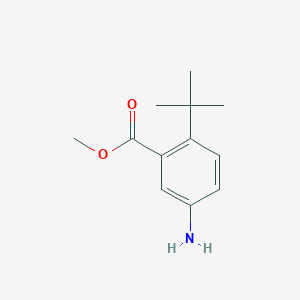

Methyl 5-amino-2-(t-butyl)benzoate

Descripción general

Descripción

Methyl 5-amino-2-(t-butyl)benzoate, also known as 5-amino-2-(t-butyl)benzoic acid methyl ester, is an organic compound with the molecular formula C13H19NO2. It is a white, crystalline solid that is soluble in organic solvents. It is a versatile compound used in a variety of scientific research applications and has been studied extensively.

Aplicaciones Científicas De Investigación

Methyl Methyl 5-amino-2-(t-butyl)benzoate(t-butyl)benzoate is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of organic compounds, and as a ligand in coordination chemistry. It has also been used in the study of enzyme kinetics and as an inhibitor of enzymes.

Mecanismo De Acción

Methyl Methyl 5-amino-2-(t-butyl)benzoate(t-butyl)benzoate acts as a competitive inhibitor of enzymes. It binds to the active site of the enzyme, preventing the binding of the substrate and thus inhibiting the enzyme’s activity.

Efectos Bioquímicos Y Fisiológicos

Methyl Methyl 5-amino-2-(t-butyl)benzoate(t-butyl)benzoate has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, tyrosine hydroxylase, and trypsin. It has also been shown to have anti-inflammatory and antioxidant effects in cell culture studies.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Methyl Methyl 5-amino-2-(t-butyl)benzoate(t-butyl)benzoate has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. It is also easy to use and has a wide range of applications. However, it is also important to note that it can be toxic in large doses, and care must be taken when using it.

Direcciones Futuras

The potential applications for methyl Methyl 5-amino-2-(t-butyl)benzoate(t-butyl)benzoate are numerous. Further research could be done to explore its potential use in drug design, as an inhibitor of other enzymes, or as an antioxidant or anti-inflammatory agent. Additionally, further research could be done to explore its potential use in other areas such as food science and biotechnology. Finally, further research could be done to explore its potential use in the development of new treatments for diseases such as cancer, Alzheimer’s disease, and Parkinson’s disease.

Propiedades

IUPAC Name |

methyl 5-amino-2-tert-butylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-12(2,3)10-6-5-8(13)7-9(10)11(14)15-4/h5-7H,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWZQVSNCSGLQLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C=C1)N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-amino-2-(tert-butyl)benzoate | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B6327416.png)